molecular formula C7H6ClNO5S B15347291 6-Chloro-5-nitrotoluene-3-sulphonic acid CAS No. 96-92-4

6-Chloro-5-nitrotoluene-3-sulphonic acid

Cat. No.: B15347291
CAS No.: 96-92-4
M. Wt: 251.64 g/mol
InChI Key: OJTXHPQIEJMIJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-5-nitrotoluene-3-sulphonic acid is an organic compound with the molecular formula C7H6ClNO5S. It is a derivative of toluene, featuring a chlorine atom, a nitro group, and a sulphonate group attached to the benzene ring. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Electrophilic Aromatic Substitution: The compound can be synthesized through electrophilic aromatic substitution reactions. Chlorination can be achieved using chlorine gas (Cl2) in the presence of a catalyst such as ferric chloride (FeCl3). Nitration can be performed using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4). Sulfonation can be done using sulfur trioxide (SO3) and sulfuric acid (H2SO4).

  • Industrial Production Methods: On an industrial scale, the compound is typically synthesized through controlled and optimized conditions to ensure high yield and purity. The reactions are carried out in specialized reactors with precise temperature and pressure control.

Types of Reactions:

  • Oxidation: The nitro group can be oxidized to form nitroso compounds or further oxidized to produce carboxylic acids.

  • Reduction: The nitro group can be reduced to form amines using reducing agents such as iron and hydrochloric acid (Fe/HCl) or hydrogenation with palladium on carbon (H2/Pd).

  • Substitution: The chlorine and nitro groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in alkaline medium.

  • Reduction: Iron and hydrochloric acid (Fe/HCl) or hydrogenation with palladium on carbon (H2/Pd).

  • Substitution: Nucleophiles such as hydroxide (OH-) or halides (Cl-, Br-).

Major Products Formed:

  • Oxidation: Nitroso compounds, carboxylic acids.

  • Reduction: Amines.

  • Substitution: Substituted benzene derivatives.

Scientific Research Applications

6-Chloro-5-nitrotoluene-3-sulphonic acid is used in various scientific research applications:

  • Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

  • Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Medicine: It is utilized in the development of pharmaceuticals and as a reagent in drug synthesis.

  • Industry: The compound finds applications in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-Chloro-5-nitrotoluene-3-sulphonic acid exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes and influence metabolic pathways. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 4-Chloro-3-methyl-5-nitrobenzenesulfonic acid: Similar structure with different positions of substituents.

  • 2-Chloro-4-nitrotoluene-3-sulphonic acid: Different positions of chlorine and nitro groups.

Uniqueness: 6-Chloro-5-nitrotoluene-3-sulphonic acid is unique due to its specific arrangement of substituents on the benzene ring, which influences its reactivity and applications.

Does this cover everything you were looking for, or is there something specific you'd like to know more about?

Properties

CAS No.

96-92-4

Molecular Formula

C7H6ClNO5S

Molecular Weight

251.64 g/mol

IUPAC Name

4-chloro-3-methyl-5-nitrobenzenesulfonic acid

InChI

InChI=1S/C7H6ClNO5S/c1-4-2-5(15(12,13)14)3-6(7(4)8)9(10)11/h2-3H,1H3,(H,12,13,14)

InChI Key

OJTXHPQIEJMIJY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)[N+](=O)[O-])S(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.